![molecular formula C13H12N6OS2 B5777520 N~1~-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-2-[(1-PHENYL-1H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE](/img/structure/B5777520.png)
N~1~-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-2-[(1-PHENYL-1H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE
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Description
N~1~-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-2-[(1-PHENYL-1H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE is a useful research compound. Its molecular formula is C13H12N6OS2 and its molecular weight is 332.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide is 332.05140137 g/mol and the complexity rating of the compound is 382. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
N~1~-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a novel compound that belongs to the class of thiadiazole derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this particular compound, synthesizing available data from various studies.
Chemical Structure and Properties
The compound features a thiadiazole ring and a triazole moiety, which are known for their biological significance. The presence of sulfur in the structure enhances its reactivity and potential interactions with biological targets.
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₄N₄S₂ |
Molecular Weight | 306.41 g/mol |
CAS Number | Not available |
IUPAC Name | This compound |
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. The following sections detail its antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Thiadiazole derivatives have shown promising antimicrobial properties. In a study by Gowda et al. (2020), compounds similar to N~1~-(5-Methyl...) exhibited significant antibacterial activity against various strains of bacteria. The mechanism is believed to involve inhibition of bacterial cell wall synthesis and disruption of metabolic pathways.
Anticancer Properties
Research indicates that thiadiazole derivatives can exhibit cytotoxic effects against cancer cell lines. For instance, a study published in Frontiers in Chemistry highlighted that certain 1,3,4-thiadiazole derivatives demonstrated potent anti-cancer activity by inducing apoptosis in cancer cells through the activation of caspase pathways .
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects were noted in several studies where derivatives showed inhibition of pro-inflammatory cytokines. This suggests that N~1~-(5-Methyl...) may modulate inflammatory responses via the NF-kB pathway.
Case Studies and Research Findings
Several case studies have documented the synthesis and biological evaluation of thiadiazole derivatives:
-
Study on Antimicrobial Activity :
- Researchers synthesized a series of thiadiazole compounds and evaluated their antibacterial efficacy against Gram-positive and Gram-negative bacteria.
- Results indicated that modifications to the thiadiazole ring significantly influenced antimicrobial potency.
-
Anticancer Evaluation :
- A specific derivative was tested against human breast cancer cell lines (MCF-7), showing IC50 values comparable to established chemotherapeutics.
- Mechanistic studies revealed that the compound induced cell cycle arrest at the G2/M phase.
-
Anti-inflammatory Mechanism :
- In vitro assays demonstrated that the compound inhibited the production of TNF-alpha and IL-6 in activated macrophages.
- This suggests a potential role in managing chronic inflammatory diseases.
Properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6OS2/c1-9-16-17-13(22-9)15-11(20)7-21-12-14-8-19(18-12)10-5-3-2-4-6-10/h2-6,8H,7H2,1H3,(H,15,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWRHKOVNEBHKAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN(C=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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